Imidazolium

説明

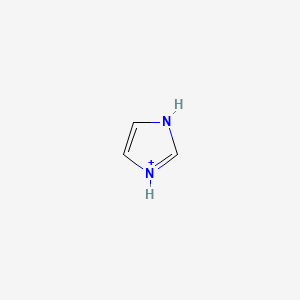

Structure

2D Structure

3D Structure

特性

分子式 |

C3H5N2+ |

|---|---|

分子量 |

69.09 g/mol |

IUPAC名 |

1H-imidazol-3-ium |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/p+1 |

InChIキー |

RAXXELZNTBOGNW-UHFFFAOYSA-O |

SMILES |

C1=C[NH+]=CN1 |

正規SMILES |

C1=C[NH+]=CN1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Imidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of imidazolium salts, a class of organic salts that have garnered significant interest as ionic liquids (ILs), catalysts, and active pharmaceutical ingredients. Their unique and tunable characteristics make them highly valuable in a multitude of research and development applications.

Core Physicochemical Properties

This compound salts are defined by a positively charged this compound cation paired with an anion. The structure of the cation, particularly the substituents at the nitrogen (N1, N3) and carbon (C2, C4, C5) positions, along with the choice of the anion, dictates their fundamental physicochemical properties. This "tunability" is a key reason for their widespread application.[1]

Thermal Properties

The thermal stability of this compound salts is a critical parameter for their application, especially as solvents or heat-transfer fluids.[2] Decomposition temperature is typically measured by Thermogravimetric Analysis (TGA). Generally, this compound salts exhibit high thermal stability, often decomposing at temperatures above 300-400°C.[2][3] However, this is highly dependent on the nature of the anion, with halide anions often reducing thermal stability compared to larger, more stable anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[2]

Melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉) are determined using Differential Scanning Calorimetry (DSC).[4] Salts with a melting point below 100°C are classified as ionic liquids.[5] The melting point is influenced by the symmetry of the cation, the length of the alkyl chains, and the nature of the anion. Asymmetry and longer alkyl chains tend to lower the melting point by disrupting crystal packing.[6]

Density, Viscosity, and Conductivity

These properties are crucial for applications in electrochemistry and as reaction media. They are highly dependent on temperature, the structure of the cation, and the anion.[7][8] Generally, viscosity decreases and conductivity increases with increasing temperature.[9] Longer alkyl chains on the this compound cation tend to increase viscosity and decrease conductivity due to stronger van der Waals interactions.[10]

Table 1: Physicochemical Properties of Common this compound Salts

| This compound Salt | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Decomposition Temp. (°C) |

| 1-Butyl-3-methylthis compound Cl | [Cl]⁻ | 66 - 70 | ~1.08 | High (Solid at RT) | Low (Solid at RT) | ~250 |

| 1-Butyl-3-methylthis compound BF₄ | [BF₄]⁻ | -81 | 1.21 | 105 | 3.2 | ~400 |

| 1-Butyl-3-methylthis compound PF₆ | [PF₆]⁻ | 6.5 - 10 | 1.37 | 312 | 2.8 | ~420 |

| 1-Ethyl-3-methylthis compound NTf₂ | [NTf₂]⁻ | -16 | 1.52 | 34 | 9.8 | ~440 |

| 1-Hexyl-3-methylthis compound Cl | [Cl]⁻ | -85 | 1.03 | 1360 | 0.4 | ~245 |

Note: Values are approximate and can vary based on purity (especially water content) and measurement conditions. Data compiled from multiple sources.[2][8][11][12][13][14]

Synthesis of this compound Salts

The most common method for synthesizing simple 1,3-dialkylthis compound salts is the quaternization of an N-substituted imidazole. This typically involves reacting a 1-alkylimidazole with an alkyl halide.[15][16] More complex and highly substituted this compound salts can be prepared through multi-step or one-pot syntheses.[15]

Stability

Thermal Stability

As mentioned, this compound salts generally exhibit high thermal stability. The decomposition process is typically endothermic for salts with inorganic anions and can be exothermic for those with organic anions.[2][17] The stability is not only dependent on the anion but also on the cation's substituents. For instance, the presence of a methyl group at the C2 position can enhance stability.

Chemical Stability

The chemical stability of the this compound ring, particularly towards bases, is a critical consideration. The proton at the C2 position is the most acidic and can be abstracted by strong bases, leading to the formation of an N-heterocyclic carbene (NHC).[18] This reactivity makes many this compound salts unsuitable as solvents for strongly basic reactions.[18] However, substituting the C2 position (e.g., with a methyl group) significantly enhances alkaline stability. Some highly substituted this compound cations have shown exceptional stability, with over 99% of the cation remaining after 30 days in 5 M KOH at 80°C.[19]

Applications in Drug Development

The tunable nature of this compound salts has led to their exploration as versatile agents in the pharmaceutical sciences. Their biological activity is highly dependent on their structure, particularly the lipophilicity conferred by the alkyl chain substituents.[20]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activity of this compound salts.[19][20][21] The mechanism of action is primarily attributed to their amphiphilic nature. The positively charged this compound headgroup interacts electrostatically with the negatively charged components of microbial cell membranes (like phospholipids and peptidoglycans), while the hydrophobic alkyl tail penetrates the lipid bilayer.[7][22] This disruption of the membrane leads to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[22][23] The antimicrobial potency often increases with the length of the N-alkyl substituent, typically peaking at a chain length of 12 to 16 carbons.[21]

Anticancer Activity

Certain functionalized this compound salts have demonstrated significant cytotoxic effects against various human cancer cell lines.[18][24][25] The structure-activity relationship studies indicate that the lipophilicity of substituents on the this compound ring plays a crucial role in modulating their anti-proliferative efficacy.[25] The proposed mechanisms involve the induction of apoptosis and disruption of mitochondrial function.[26]

Biocompatibility and Toxicity

A critical consideration for drug development is the toxicity of these compounds to mammalian cells. Toxicity is often structure-dependent, with the length of the alkyl chain being a key determinant.[26] While long alkyl chains are often required for potent antimicrobial activity, they can also increase cytotoxicity towards human cell lines.[20] Therefore, designing this compound-based drugs involves optimizing the structure to achieve high selectivity for microbial or cancer cells while minimizing toxicity to healthy host cells.[20]

Experimental Protocols

Synthesis of 1-Butyl-3-methylthis compound Chloride ([BMIM][Cl])

This protocol is a representative example of the quaternization reaction.[15][16]

-

Reaction Setup : To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (1.0 eq) and a solvent such as toluene.

-

Addition of Alkyl Halide : While stirring vigorously, slowly add 1-chlorobutane (1.1 eq).

-

Reaction : Heat the mixture to reflux (approx. 110°C) and maintain for 24-48 hours under a nitrogen atmosphere.

-

Isolation : Cool the reaction mixture. The product, [BMIM][Cl], will often separate as a denser, oily layer or precipitate as a solid. Decant the toluene solvent.

-

Purification : Wash the crude product multiple times with a non-polar solvent like ethyl acetate to remove unreacted starting materials. Dry the resulting white solid or viscous oil under high vacuum to remove residual solvents. The product can be further purified by recrystallization from a solvent mixture like acetonitrile/ethyl acetate.[11]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the synthesized this compound salt. Samples are typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The disappearance of the starting material signals and the appearance of new signals corresponding to the product, along with correct integration values, confirm the successful synthesis.[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups and confirm the formation of the this compound ring. Spectra are often recorded by placing a small amount of the liquid or solid sample between ZnSe or KBr plates.[27] Characteristic peaks for the this compound ring C-H and C-N stretching are observed.[28][29]

-

Thermogravimetric Analysis (TGA) : To determine thermal stability, a small sample (5-10 mg) is placed in a crucible within the TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The temperature at which significant weight loss begins is recorded as the onset of decomposition.[6][17][30]

-

Differential Scanning Calorimetry (DSC) : To determine melting point, crystallization, and glass transition temperatures, a small sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min). Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks in the heat flow curve.[4][31][32]

-

Viscosity Measurement : Viscosity can be measured using a viscometer (e.g., a cone-plate or vibrating wire viscometer). The sample is placed in the instrument, and its resistance to flow is measured at a controlled temperature. Measurements are typically performed over a range of temperatures.[1][33]

-

Conductivity Measurement : A conductivity meter with a calibrated probe is used. The probe is immersed in the this compound salt sample, and the ionic conductivity is measured at a specific temperature. The system must be kept free of moisture, as water can significantly affect conductivity.[34][35][36]

References

- 1. Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01217D [pubs.rsc.org]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane interactions of ionic liquids and this compound salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. Antimicrobial Activity Classification of this compound Derivatives Predicted by Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. diva-portal.org [diva-portal.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. rsc.org [rsc.org]

- 16. Synthesis, Characterization and Application of 1-Butyl-3 Methylthis compound Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. oatext.com [oatext.com]

- 20. Imidazole and this compound Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The toxicity of the methylthis compound ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. ajer.org [ajer.org]

- 31. mdpi.com [mdpi.com]

- 32. Ionic liquid, glass or crystalline solid? Structures and thermal behaviour of (C 4 mim) 2 CuCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03772G [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

Synthesis of Novel Imidazolium-Based Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel imidazolium-based ionic liquids (ILs). It details experimental protocols for key synthesis strategies, presents quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced understanding. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the design and application of these versatile compounds.

Core Synthetic Strategies

The synthesis of this compound-based ionic liquids primarily revolves around the quaternization of an imidazole derivative, followed by an optional anion exchange to achieve the desired physicochemical properties. The choice of synthetic route often depends on the desired purity, scale, reaction time, and energy efficiency.

Conventional Two-Step Synthesis

The most traditional and widely practiced method involves two main steps: N-alkylation of the imidazole ring followed by anion metathesis.

-

Step 1: N-Alkylation (Quaternization). This step introduces the desired alkyl or functionalized side chains onto the nitrogen atoms of the imidazole ring, forming an this compound halide salt. Typically, a 1-substituted imidazole is reacted with an alkyl halide.

-

Step 2: Anion Metathesis (Anion Exchange). The halide anion from the quaternization step is exchanged for a different anion, which dictates many of the final properties of the ionic liquid, such as its hydrophobicity, viscosity, and thermal stability.

One-Pot Synthesis

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. A notable example is the adaptation of the Debus-Radziszewski imidazole synthesis, which can directly yield long-chain this compound acetate ionic liquids in a single step from long-chain linear amines.[1][2] This method is particularly advantageous for producing symmetric N,N-disubstituted this compound ILs.

Green and Alternative Synthesis Methodologies

In a move towards more sustainable chemistry, several alternative energy sources have been employed to accelerate the synthesis of this compound-based ILs, often leading to higher yields and shorter reaction times.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the N-alkylation step, often from hours or days to just minutes.[3][4][5] This rapid, uniform heating can also lead to cleaner reactions and higher yields.[3][4]

-

Ultrasound-Assisted Synthesis: The use of ultrasound has also proven to be an efficient method for promoting the N-alkylation of imidazoles.[6][7] Sonication can enhance reaction rates, particularly in heterogeneous systems, leading to shorter reaction times and improved yields under milder conditions.[6]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Conventional Synthesis: 1-Butyl-3-methylthis compound Bromide ([Bmim]Br) and subsequent Metathesis

Protocol 1: N-Alkylation of 1-Methylimidazole

-

Materials: 1-methylimidazole, 1-bromobutane, ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 eq) and ethyl acetate.

-

Slowly add 1-bromobutane (1.1-1.3 eq) to the mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 60-70°C) and stir for a designated time (typically 24-72 hours).[2][8]

-

After cooling to room temperature, a biphasic mixture is typically formed. The upper ethyl acetate layer is decanted.

-

The lower layer, which is the crude [Bmim]Br, is washed multiple times with fresh ethyl acetate to remove any unreacted starting materials.

-

The resulting viscous liquid is dried under vacuum to remove any residual solvent.[8]

-

Protocol 2: Anion Metathesis to form 1-Butyl-3-methylthis compound Tetrafluoroborate ([Bmim][BF4])

-

Materials: [Bmim]Br, silver tetrafluoroborate (AgBF4) or fluoroboric acid (HBF4), water, dichloromethane.

-

Procedure (using AgBF4):

-

Dissolve the synthesized [Bmim]Br in water.

-

Add a stoichiometric amount of AgBF4 to the solution. A precipitate of AgBr will form immediately.

-

Stir the mixture at room temperature for several hours to ensure complete reaction.

-

Filter off the AgBr precipitate.

-

Extract the aqueous filtrate with dichloromethane multiple times.

-

Combine the organic layers, wash with deionized water, and then dry over an anhydrous drying agent (e.g., MgSO4).

-

Remove the solvent under reduced pressure and dry the resulting ionic liquid under high vacuum.

-

Microwave-Assisted Synthesis of 1-Butyl-3-methylthis compound Bromide ([Bmim]Br)

-

Materials: 1-methylimidazole, 1-bromobutane.

-

Procedure:

-

Place 1-methylimidazole (1.0 eq) and 1-bromobutane (1.1 eq) in a microwave-safe reaction vessel equipped with a magnetic stirrer.[4]

-

Seal the vessel and place it in a microwave reactor.

-

Set the reaction temperature to 80°C and the reaction time to 20 minutes.[4]

-

After the reaction is complete and the vessel has cooled, the product is washed with ethyl acetate and dried under vacuum as described in the conventional method.

-

Synthesis of Protic this compound Ionic Liquids

-

Materials: 1-methylimidazole, a Brønsted acid (e.g., acetic acid).

-

Procedure:

-

This synthesis is a straightforward acid-base neutralization.[9][10]

-

In a flask, cool 1-methylimidazole (1.0 eq) in an ice bath.

-

Slowly add a stoichiometric amount of the Brønsted acid dropwise with stirring. The reaction is often exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete proton transfer.

-

The resulting protic ionic liquid is then dried under vacuum.[10][11]

-

Synthesis of Chiral this compound Ionic Liquids from Amino Acids

-

General Strategy: Chiral ionic liquids can be synthesized from natural amino acids through a multi-step process that involves the formation of a chiral imidazole derivative followed by quaternization.[1][8]

-

Example Outline:

-

The amino acid is converted to its corresponding ester.

-

The amino group of the ester is used to form the imidazole ring.

-

The ester group is reduced to an alcohol.

-

The imidazole nitrogen is quaternized with an alkyl halide to yield the chiral ionic liquid.[8]

-

Synthesis of Task-Specific Ionic Liquids (TSILs)

-

General Strategy: The synthesis of TSILs involves using starting materials that contain the desired functional group, either on the imidazole precursor or the alkylating agent.[11][12][13][14]

-

Example: Synthesis of an Amine-Functionalized IL:

-

Start with an imidazole derivative that already contains a protected amine group.

-

Perform the N-alkylation reaction as described in the conventional or microwave-assisted methods.

-

Deprotect the amine group to yield the final task-specific ionic liquid.

-

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction time and yield. The following tables summarize representative quantitative data for the synthesis of this compound-based ionic liquids.

Table 1: Comparison of Synthesis Methods for 1-Alkyl-3-methylthis compound Halides

| Ionic Liquid | Synthesis Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 1-Propyl-3-methylthis compound Chloride | Conventional | 1-methylimidazole, 1-chloropropane | 60 | 10-14 days | - | [8] |

| 1-Butyl-3-methylthis compound Bromide | Microwave | 1-methylimidazole, 1-bromobutane | 80 | 20 min | 96 | [4] |

| 1-Hexyl-3-methylthis compound Bromide | Microwave | 1-methylimidazole, 1-bromohexane | 70 | 10 min | 97 | [4] |

| 1-Alkyl-imidazolium Salts | Ultrasound | Imidazole, Alkyl Bromide | Room Temp. | 1-2 hours | ~85-95 | [6] |

| 1-Alkyl-imidazolium Salts | Conventional | Imidazole, Alkyl Bromide | Reflux | 48-96 hours | ~80-90 | [6] |

Table 2: Physicochemical Properties of Selected this compound-Based Ionic Liquids

| Ionic Liquid | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |

| [Emim][EtSO4] | Ethylsulfate | < -20 | 1.25 | 93 |

| [Bmim][Cl] | Chloride | 73 | - | - |

| [Bmim][Br] | Bromide | 71 | - | - |

| [Bmim][I] | Iodide | - | - | - |

| [Bmim][BF4] | Tetrafluoroborate | -81 | 1.28 | 153 |

| [Bmim][PF6] | Hexafluorophosphate | 10 | 1.37 | 312 |

| [Bmim][NTf2] | Bis(triflyl)imide | -4 | 1.43 | 52 |

Note: Physicochemical properties can vary depending on purity and water content.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the primary synthesis methods for this compound-based ionic liquids.

Caption: Workflow for the conventional two-step synthesis of this compound ILs.

Caption: Comparison of alternative energy sources for N-alkylation.

Caption: Workflow for the one-pot synthesis of symmetric this compound ILs.

Characterization of this compound-Based Ionic Liquids

The successful synthesis and purity of this compound-based ILs are confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation, confirming the positions of the alkyl chains and the integrity of the this compound ring.[15][16][17][18] Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and the overall molecular structure. Mass spectrometry confirms the molecular weight of the cation. For halide-free ILs, techniques like ion chromatography are used to determine the level of residual halide impurities.[5]

Conclusion

The synthesis of this compound-based ionic liquids is a mature yet continually evolving field. While conventional two-step methods are well-established, greener approaches utilizing microwave and ultrasound technologies offer significant advantages in terms of reaction speed and efficiency. Furthermore, the development of one-pot syntheses and methods for creating task-specific and chiral ionic liquids are expanding the potential applications of these materials in areas such as catalysis, separations, and drug development. The choice of synthetic methodology should be guided by the specific requirements of the target ionic liquid, including desired purity, scale, and the need for specific functionalities.

References

- 1. Synthesis of chiral ionic liquids from natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. A general and direct synthesis of this compound ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. research.chalmers.se [research.chalmers.se]

- 12. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure and properties of this compound-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Genesis of an Ionic Revolution: An In-depth Technical Guide to the History and Discovery of Imidazolium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and pivotal discoveries surrounding imidazolium compounds, a class of heterocyclic organic salts that have evolved from a laboratory curiosity to indispensable tools in modern chemistry. From their foundational synthesis to their contemporary applications as ionic liquids, N-heterocyclic carbene precursors, and bioactive molecules, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

The Dawn of Imidazole Chemistry: A Historical Perspective

The journey of this compound compounds begins with the discovery of their parent heterocycle, imidazole. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde in the presence of ammonia.[1] This reaction, now famously known as the Debus-Radziszewski imidazole synthesis, laid the fundamental groundwork for the entire class of imidazole-based chemistry. While various imidazole derivatives had been discovered in the 1840s, Debus's systematic synthesis marked a significant milestone.[2] The name "imidazole" itself was later coined in 1887 by Arthur Rudolf Hantzsch.

The subsequent critical development was the quaternization of the nitrogen atoms within the imidazole ring to form the positively charged this compound cation. This process, typically achieved through N-alkylation or N-arylation of a pre-formed N-substituted imidazole, transforms the neutral imidazole into a salt with fundamentally different properties.[3] These this compound salts remained a subject of academic interest for many decades, but their true potential began to be unlocked with the burgeoning field of ionic liquids and N-heterocyclic carbene (NHC) chemistry in the late 20th and early 21st centuries.

Foundational Syntheses: From Imidazole to this compound Salts

The ability to synthesize a wide array of substituted this compound compounds has been central to their widespread adoption. The following sections detail the seminal synthetic methodologies.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction remains a cornerstone for the formation of the imidazole core. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

-

Materials: Benzil, benzaldehyde, ammonium acetate, glacial acetic acid.

-

Procedure: A mixture of benzil (1 mole), benzaldehyde (1 mole), and ammonium acetate (5 moles) is heated in glacial acetic acid. A common procedure involves heating the mixture at 100°C for 3-4 hours.[2]

-

Work-up: Upon cooling, the reaction mixture is neutralized with ammonium hydroxide, leading to the precipitation of the crude product. The precipitate is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

-

Yield: High yields, often exceeding 90%, have been reported for this reaction.[4]

Quaternization to Form this compound Salts

The conversion of N-substituted imidazoles to this compound salts is typically a straightforward alkylation or arylation reaction.

Experimental Protocol: Synthesis of 1-Butyl-3-methylthis compound Chloride ([BMIM]Cl)

-

Materials: 1-methylimidazole, 1-chlorobutane, toluene.

-

Procedure: To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, 1-chlorobutane (1.38 mol) is added. The solution is then heated to reflux at approximately 110°C for 24 hours.[1][5]

-

Work-up: After the reaction, the mixture is cooled, which may result in the product precipitating or forming a separate viscous layer. The toluene is decanted, and the crude product is purified by recrystallization from a solvent such as acetonitrile or ethyl acetate to yield a white crystalline solid. The product is then dried under vacuum.[1][5]

-

Yield: Yields of approximately 86% have been reported for this procedure.[1]

Quantitative Data on Key this compound Compounds

The versatility of this compound compounds stems from the ability to tune their properties by modifying the substituents on the nitrogen atoms and the counter-anion. The following tables summarize key quantitative data for several historically and synthetically important this compound salts.

| Compound Name | Abbreviation | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |

| 1,3-Bis(2,4,6-trimethylphenyl)this compound chloride | IMes·HCl | C₂₁H₂₅ClN₂ | 340.90 | >300 | 66-78 | [6][7] |

| 1,3-Bis(2,6-diisopropylphenyl)this compound chloride | IPr·HCl | C₂₇H₃₉ClN₂ | 427.07 | 289-293 | 70-81 | [7][8][9] |

| 1-Butyl-3-methylthis compound chloride | [BMIM]Cl | C₈H₁₅ClN₂ | 174.67 | 65-70 | 81-86 | [1][10][11] |

| 1-Ethyl-3-methylthis compound acetate | [EMIM]OAc | C₈H₁₄N₂O₂ | 170.21 | Liquid at RT | ~93 | [12][13] |

| 2,4,5-Triphenyl-1H-imidazolium-p-toluenesulfonate | C₂₈H₂₄N₂O₃S | 468.57 | 120-122 | 60 | [4] |

Visualizing the Chemistry: Pathways and Workflows

The applications of this compound compounds are vast and complex. The following diagrams, generated using the DOT language, illustrate key processes involving these versatile molecules.

Generalized Synthesis of this compound Salts

The synthesis of this compound salts can be generalized into a two-step process: the formation of the imidazole ring followed by its quaternization.

Caption: Generalized synthetic pathway to substituted this compound salts.

Catalytic Cycle of N-Heterocyclic Carbenes in Cross-Coupling Reactions

This compound salts are crucial precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands in transition metal catalysis. The following diagram illustrates a generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Caption: General catalytic cycle for a Pd-NHC cross-coupling reaction.

Mechanism of Action of Imidazole Antifungal Agents

Certain imidazole-containing compounds exhibit potent antifungal activity by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.

Caption: Mechanism of ergosterol biosynthesis inhibition by imidazole antifungals.

Conclusion: A Continuing Legacy of Innovation

From the foundational discovery of imidazole by Heinrich Debus to the development of sophisticated this compound-based ionic liquids and catalysts, the journey of these compounds has been one of continuous innovation. Their tunable nature and diverse reactivity have cemented their role as indispensable molecules in both academic research and industrial applications. The detailed experimental protocols and quantitative data provided in this guide offer a robust foundation for contemporary researchers to build upon, ensuring that the legacy of this compound compounds will continue to drive advancements in catalysis, materials science, and drug discovery for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of unsymmetrical this compound salts by direct quaternization of N-substituted imidazoles using arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Modular Synthesis of Highly Substituted this compound Salts [organic-chemistry.org]

- 8. rua.ua.es [rua.ua.es]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Flow chart of ionic liquid synthesis and purification process [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 13. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of functionalized imidazolium cations

An In-depth Technical Guide to the Physicochemical Characteristics of Functionalized Imidazolium Cations

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-based cations are a cornerstone in the field of ionic liquids (ILs), a class of salts with melting points below 100 °C.[1] Their popularity stems from the ability to fine-tune their physicochemical properties by modifying the functional groups attached to the this compound ring.[1][2] This "designer" nature makes them highly attractive for a vast range of applications, including as green solvents, electrolytes in energy storage devices, and increasingly, as novel excipients or even active pharmaceutical ingredients (APIs) in drug delivery systems.[1][3][4]

Functionalization of the this compound cation—typically at the N1, N3, and C2 positions—profoundly influences key characteristics such as thermal stability, viscosity, conductivity, solubility, and electrochemical stability.[5][6][7] For drug development professionals, understanding these structure-property relationships is critical. Properties like solubility directly impact drug formulation and bioavailability, while thermal and electrochemical stability are crucial for processing and safety.[8][9] This guide provides a technical overview of these core physicochemical characteristics, details the experimental protocols used for their determination, and presents quantitative data to aid in the rational design and selection of functionalized this compound cations for advanced applications.

Core Physicochemical Properties

The properties of this compound salts can be systematically altered by changing the length of alkyl chains, introducing functional groups (e.g., hydroxyl, ether, cyano), or modifying the anion.[1][10][11] These modifications create a vast chemical space, allowing for the development of task-specific ionic liquids.[7]

Thermal Stability

Thermal stability is a critical parameter for any application involving heating. It is typically evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td or Tonset).[1][12] The stability is primarily dictated by the anion's nucleophilicity and the cation's structure.[13]

Key factors influencing the thermal stability of this compound cations include:

-

Anion Type : Anions play a major role, with stability generally increasing in the order: Halides < [BF4]- < [PF6]- < [NTf2]- (bis(trifluoromethanesulfonyl)imide).[1][13]

-

Alkyl Chain Length : Increasing the alkyl chain length on the this compound ring can slightly weaken the bonds, sometimes leading to lower decomposition temperatures.[5]

-

Functionalization : The introduction of functional groups, such as amines, can decrease thermal stability by creating more reactive sites.[5] Conversely, hydroxyl-functionalized ILs can be stable up to ~300 °C.[11]

Table 1: Decomposition Temperatures (Td) of Selected Functionalized this compound Cations

| Cation | Anion | Functionalization | Td / Tonset (°C) | Reference |

| 1-Butyl-3-methylthis compound ([C4mim]) | [NTf2]- | C4 Alkyl Chain | 443 (at 10°C/min) | [1] |

| 1-Butyl-3-methylthis compound ([C4mim]) | [BF4]- | C4 Alkyl Chain | >400 | [14] |

| 1-Ethyl-3-methylthis compound ([C2mim]) | [NTf2]- | C2 Alkyl Chain | 427 (at 5°C/min) | [1] |

| Hydroxyethyl-functionalized this compound | [NTf2]- | Hydroxyethyl group | ~300+ | [11] |

| Nitrooxyethyl-functionalized this compound | Various | Nitrooxyethyl group | >165 | [14] |

| Amino-functionalized this compound | [BF4]- | Amino group | Lower than non-functionalized | [5] |

Note: Decomposition temperatures are highly dependent on experimental conditions like heating rate and atmosphere.[1]

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range over which the ionic liquid is stable and does not undergo oxidation or reduction. This is a crucial property for applications in batteries and other electrochemical devices.[15][16] The ESW is determined by the oxidation potential of the anion and the reduction potential of the cation.[16][17]

-

Cation Reduction : The reduction of the this compound cation typically sets the cathodic (negative) limit of the ESW.[16]

-

Anion Oxidation : The oxidation of the anion sets the anodic (positive) limit.[16]

-

Functionalization Effects : Electron-donating groups (like methoxy) and π-conjugated groups on the this compound ring can lower the oxidation potential, while simple alkyl substitution has a minimal impact.[15][18][19] Fluorinated anions like [BF4]- and [PF6]- generally confer high redox stability and wider electrochemical windows.[15][17]

Table 2: Electrochemical Stability Windows (ESW) of this compound-Based Ionic Liquids

| Cation | Anion | Key Feature | ESW (V) | Reference |

| [im+-C3-im]+ (bridged) | [BF4]- | Alkyl-bridged dication | 5.813 | [15][19] |

| Alkyl-methylthis compound | [PF6]- | High stability anion | Wide | [16][17] |

| Alkyl-methylthis compound | [NTf2]- (or [TFSI]-) | Lower stability anion | Narrower than [PF6]- | [16] |

| Ether-functionalized this compound | [NTf2]- | Ether group at C-2 | Enhanced reduction stability | [6] |

| Cyano-functionalized this compound | [NTf2]- | Cyano group at C-2 | Decreased reduction stability | [6] |

Transport Properties: Viscosity and Ionic Conductivity

Viscosity (η) and ionic conductivity (σ) are fundamental transport properties. Generally, they are inversely related: lower viscosity facilitates faster ion movement, leading to higher conductivity.[20] These properties are highly sensitive to temperature and structural modifications.

-

Alkyl Chain Length : Increasing the alkyl chain length increases van der Waals interactions, leading to higher viscosity and lower conductivity.[20]

-

Functional Groups : The introduction of functional groups that can form hydrogen bonds (e.g., -OH) can increase viscosity.[7][21] In contrast, flexible ether linkages can sometimes lead to lower viscosities.[21]

-

Anion and Cation Symmetry : Weaker Coulombic attractions, for instance by using less electronegative anions like triiodide ([I3]-) compared to iodide ([I]-), can dramatically lower viscosity.[20]

Table 3: Viscosity and Conductivity of Selected this compound Ionic Liquids

| Cation | Anion | Temperature (°C) | Viscosity (mPa·s) | Ionic Conductivity (S/m) | Reference |

| 1-Propyl-3-methylthis compound ([C3mim]) | [I]- | 25 | 239 | 0.169 | [20] |

| 1-Propyl-3-methylthis compound ([C3mim]) | [I3]- | 25 | 29 | 2.15 | [20] |

| 1-Butyl-3-methylthis compound ([C4mim]) | [NTf2]- | 20 | 52 | 0.39 | [22] |

| Pyrrolidinium-based analogue | [NTf2]- | 20 | 72 | 0.22 | [22] |

| Nitro-functionalized this compound | [NTf2]- | N/A | Higher than non-functionalized | Lower than non-functionalized | [10] |

| Cyano-functionalized this compound | [NTf2]- | N/A | Higher than non-functionalized | Lower than non-functionalized | [10] |

Solubility and Partition Coefficients

For drug development, solubility is paramount. This compound-based ILs have been extensively studied as solvents to enhance the solubility of poorly water-soluble APIs.[3][8] Their solvation power can be tuned by altering their hydrophobicity.

-

Octanol-Water Partition Coefficient (Kow or LogP) : This value indicates the hydrophobicity of a compound. For this compound cations, increasing the alkyl chain length increases the Kow, making the IL more hydrophobic (lipophilic).[23]

-

API Solubility : Increasing the hydrophobicity of the this compound cation (e.g., from a butyl to an octyl chain) enhances its ability to dissolve hydrophobic drugs but decreases its capacity for hydrophilic drugs.[8][24]

-

Hansen Solubility Parameters (HSP) : These parameters provide a more detailed view of solvency by breaking it down into dispersion, polar, and hydrogen-bonding components, and can be used to predict miscibility.[25]

Table 4: Octanol-Water Partition Coefficients (Kow) for this compound Cations

| Cation | Anion | Kow | Log(Kow) | Key Observation | Reference |

| 1-Butyl-3-methylthis compound ([C4mim]) | [PF6]- | 0.28 | -0.55 | Moderately hydrophilic | [23] |

| 1-Hexyl-3-methylthis compound ([C6mim]) | [PF6]- | 2.0 | 0.30 | Increased hydrophobicity | [23] |

| 1-Octyl-3-methylthis compound ([C8mim]) | [PF6]- | 11.1 | 1.05 | Significantly more hydrophobic | [23] |

| 1-Butyl-3-methylthis compound ([C4mim]) | [Cl]- | 0.003 | -2.52 | Very hydrophilic | [23] |

Experimental Protocols

Accurate characterization of functionalized this compound cations relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Synthesis: General Quaternization Reaction

The most common synthesis route for this compound cations is the quaternization of an N-substituted imidazole with an alkyl halide.[14][26]

-

Reactants : Equimolar amounts of 1-methylimidazole (or another N-substituted imidazole) and the desired alkyl halide (e.g., 1-bromobutane) are used.

-

Solvent : The reaction can be run neat or in a solvent like acetonitrile or toluene.

-

Reaction Conditions : The mixture is stirred, often under an inert atmosphere (e.g., nitrogen), at a temperature ranging from room temperature to reflux (e.g., 70-80 °C) for a period of 24-48 hours.

-

Purification : After the reaction, the solvent is removed under reduced pressure. The resulting product is often a viscous liquid or solid. It is typically washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.

-

Drying : The purified ionic liquid is dried under high vacuum for several hours to remove any residual solvent and moisture.

-

Anion Exchange (Metathesis) : If an anion other than the halide is desired, a subsequent metathesis reaction is performed. The this compound halide is dissolved in a solvent (e.g., water or acetone) and reacted with a salt containing the desired anion (e.g., Li[NTf2]). The resulting product is then separated and purified.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and purity assessment.[27][28][29]

-

Sample Preparation : A small amount of the ionic liquid (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[30]

-

Instrumentation : A standard NMR spectrometer (e.g., 300-500 MHz) is used.

-

Data Acquisition : 1H and 13C NMR spectra are acquired. For 1H NMR, key parameters to observe are the chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns). For 13C NMR, the chemical shifts of each unique carbon are recorded.

-

Analysis : The spectra are analyzed to confirm the presence of the this compound ring protons, the specific functional groups, and the correct ratio of protons, confirming the cation's structure.[29][31] Pulsed Field Gradient (PFG-NMR) can also be used to measure the self-diffusion coefficients of the ions.[6]

Thermogravimetric Analysis (TGA)

TGA is used to determine thermal stability and decomposition temperature.[1][12]

-

Sample Preparation : A small, accurately weighed sample (typically 4-8 mg) is placed into a TGA crucible (e.g., alumina or platinum).[12][32]

-

Instrumentation : A thermogravimetric analyzer is used.

-

Experimental Conditions : The sample is heated from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 500-600 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[12] The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min).[12]

-

Data Analysis : The instrument records the sample's mass as a function of temperature. The resulting thermogram (mass % vs. temperature) is analyzed to find the onset decomposition temperature (Tonset), which is often defined as the temperature at which 5% or 10% mass loss occurs.[33]

Cyclic Voltammetry (CV)

CV is the standard technique for determining the electrochemical stability window (ESW) of an electrolyte.[34]

-

Cell Setup : A standard three-electrode cell is used, containing a working electrode (WE, e.g., glassy carbon or platinum), a counter electrode (CE, e.g., platinum wire), and a reference electrode (RE, e.g., Ag/AgCl or a silver quasi-reference electrode).[34][35][36]

-

Electrolyte Preparation : The ionic liquid is used as the electrolyte, sometimes with a supporting electrolyte (like LiTFSI for battery applications) dissolved in it.[37] The solution should be purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition : A potentiostat is used to scan the potential of the working electrode linearly from an initial potential to a vertex potential and then back. The scan rate is typically set between 10 and 100 mV/s.[34][37]

-

Data Analysis : The resulting plot of current versus potential (a voltammogram) is analyzed. The ESW is determined by identifying the potentials at which the cathodic (reduction) and anodic (oxidation) currents begin to increase sharply, indicating the breakdown of the electrolyte.

Visualizing Workflows and Relationships

Synthesis and Characterization Workflow

The general process for creating and verifying a new functionalized this compound cation follows a logical progression from synthesis to rigorous characterization of its key properties.

Caption: A typical workflow from synthesis to final characterization.

Structure-Property Relationships

The core principle of "designer solvents" is that the molecular structure of the this compound cation directly dictates its macroscopic physicochemical properties. Understanding these relationships is key to tailoring ILs for specific applications.

Caption: How structural changes impact key physicochemical properties.

Conclusion

Functionalized this compound cations represent a remarkably versatile class of compounds with tunable physicochemical properties. By strategically modifying their alkyl chains, introducing functional groups, and pairing them with suitable anions, researchers can engineer materials with specific characteristics for applications ranging from energy storage to advanced drug delivery. This guide has outlined the core properties—thermal stability, electrochemical window, transport properties, and solubility—that are critical for these applications. The provided data tables and experimental protocols serve as a foundational resource for scientists and engineers working to harness the unique potential of these "designer" molecules. A thorough understanding of these structure-property relationships is essential for the continued innovation and successful implementation of this compound-based ionic liquids in next-generation technologies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 6. Physicochemical properties of this compound-derived ionic liquids with different C-2 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of oxygen functionalization on physico-chemical properties of this compound based ionic liquids – Experimental and computational study - Arabian Journal of Chemistry [arabjchem.org]

- 8. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.chalmers.se [research.chalmers.se]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures | MDPI [mdpi.com]

- 13. ajer.org [ajer.org]

- 14. Synthesis, structure and properties of this compound-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jcesr.org [jcesr.org]

- 17. Electrochemical Stability Window of this compound-Based Ionic Liquids as Electrolytes for Lithium Batteries [agris.fao.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Electrochemical Stability Windows of this compound-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Octanol–water partition coefficients of this compound-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Characterization of this compound Perrhenate Ionic Liquids [znaturforsch.com]

- 28. Synthesis and Characterization of this compound-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants [mdpi.com]

- 29. Using this compound-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 30. books.rsc.org [books.rsc.org]

- 31. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 32. epfl.ch [epfl.ch]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. ossila.com [ossila.com]

- 37. researchgate.net [researchgate.net]

A Technical Guide to the Tunable Properties of Imidazolium Salts for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Imidazolium salts, a prominent class of ionic liquids (ILs), have emerged as highly versatile compounds in chemical synthesis. Their remarkable tunability, achieved through strategic structural modifications, allows for the fine-tuning of their physicochemical properties to meet the specific demands of a wide array of chemical transformations. This guide provides an in-depth exploration of these tunable properties, offering quantitative data, detailed experimental protocols, and visualizations of their role in key catalytic processes. The ability to customize properties such as solubility, viscosity, and catalytic activity makes this compound salts invaluable tools in modern organic synthesis and drug development.[1][2]

Core Physicochemical Properties: A Quantitative Overview

The properties of this compound salts can be precisely controlled by modifying the substituents on the this compound cation and by varying the counter-anion.[1] This "designer" solvent characteristic allows for the optimization of reaction conditions, leading to improved yields, selectivity, and sustainability.[1] The following tables summarize key physicochemical data for a range of commonly used this compound salts, illustrating the impact of structural changes on their properties.

Melting Point

The melting point of this compound salts is a critical parameter, determining whether they exist as liquids at room temperature (ionic liquids). Generally, increasing the alkyl chain length on the this compound cation and increasing the asymmetry of the cation tend to lower the melting point. The choice of anion also plays a significant role.

| Cation | Anion | Melting Point (°C) |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Chloride ([Cl]) | 87 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Chloride ([Cl]) | 65 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Chloride ([Cl]) | -8.5 |

| 1-Octyl-3-methylthis compound ([OMIM]) | Chloride ([Cl]) | - |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Tetrafluoroborate ([BF4]) | 15 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Tetrafluoroborate ([BF4]) | -81 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Tetrafluoroborate ([BF4]) | - |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Hexafluorophosphate ([PF6]) | 62 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Hexafluorophosphate ([PF6]) | 10 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Hexafluorophosphate ([PF6]) | -61 |

| 1-(2-Hydroxyethyl)-3-methylthis compound ([HOEMIM]) | Chloride ([Cl]) | 83-87[3] |

Note: Melting points can vary depending on the purity of the salt and the measurement method.

Viscosity

Viscosity is a crucial factor in reaction kinetics and mass transfer. For 1-alkyl-3-methylthis compound salts, viscosity generally increases with the length of the alkyl chain. The nature of the anion also has a substantial impact, with larger and more coordinating anions typically leading to higher viscosities.

| Cation | Anion | Temperature (°C) | Viscosity (cP) |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Tetrafluoroborate ([BF4]) | 25 | 37 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Tetrafluoroborate ([BF4]) | 25 | 107 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Tetrafluoroborate ([BF4]) | 25 | 226 |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Hexafluorophosphate ([PF6]) | 25 | 52 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Hexafluorophosphate ([PF6]) | 25 | 218 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Hexafluorophosphate ([PF6]) | 25 | 452 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Bis(trifluoromethylsulfonyl)imide ([NTf2]) | 25 | 52 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([NTf2]) | 25 | 89 |

Note: Viscosity is highly temperature-dependent, decreasing as temperature increases.

Density

The density of this compound salts is influenced by the size and packing efficiency of the constituent ions. Generally, for a given anion, the density decreases as the alkyl chain length of the cation increases. Fluorinated anions tend to result in higher density salts.

| Cation | Anion | Temperature (°C) | Density (g/cm³) |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Tetrafluoroborate ([BF4]) | 25 | 1.28 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Tetrafluoroborate ([BF4]) | 25 | 1.21 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Tetrafluoroborate ([BF4]) | 25 | 1.11 |

| 1-Ethyl-3-methylthis compound ([EMIM]) | Hexafluorophosphate ([PF6]) | 25 | 1.42 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Hexafluorophosphate ([PF6]) | 25 | 1.37 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Hexafluorophosphate ([PF6]) | 25 | 1.29 |

| 1-Butyl-3-methylthis compound ([BMIM]) | Bis(trifluoromethylsulfonyl)imide ([NTf2]) | 25 | 1.43 |

| 1-Hexyl-3-methylthis compound ([HMIM]) | Bis(trifluoromethylsulfonyl)imide ([NTf2]) | 25 | 1.33 |

Note: Density decreases linearly with increasing temperature.

Experimental Protocols

The synthesis of this compound salts is typically straightforward, involving the quaternization of an N-substituted imidazole. The following protocols provide detailed methodologies for the preparation of a standard 1-alkyl-3-methylthis compound salt and a functionalized analogue.

Synthesis of 1-Butyl-3-methylthis compound Chloride ([BMIM]Cl)

This protocol describes the synthesis of the widely used ionic liquid precursor, [BMIM]Cl.

Materials:

-

1-Methylimidazole (distilled)

-

1-Chlorobutane (distilled)

-

Toluene (anhydrous)

-

Ethyl acetate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 1-methylimidazole (1.0 eq).

-

Add anhydrous toluene to the flask.

-

Cool the mixture to 0 °C using an ice bath and add 1-chlorobutane (1.1 eq) dropwise with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

-

After the reflux period, cool the mixture to room temperature, which may result in the precipitation of the product. Further cooling in a freezer (-20 °C) can promote precipitation.

-

Decant the toluene supernatant.

-

Wash the resulting crude product with anhydrous ethyl acetate to remove any unreacted starting materials. This may be repeated multiple times.

-

Dry the resulting white solid under vacuum to yield pure 1-butyl-3-methylthis compound chloride.

Characterization:

-

¹H NMR: To confirm the structure and purity.

-

Melting Point: To verify the identity of the product.

Synthesis of 1-(2-Hydroxyethyl)-3-methylthis compound Chloride ([HOEMIM]Cl)

This protocol details the synthesis of a task-specific this compound salt with a hydroxyl functional group.

Materials:

-

1-Methylimidazole

-

2-Chloroethanol

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and 2-chloroethanol (1.0 eq) in acetonitrile.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling or can be precipitated by the addition of a less polar solvent like diethyl ether.

-

Collect the solid product by filtration and wash with diethyl ether.

-

Dry the product under vacuum to obtain 1-(2-hydroxyethyl)-3-methylthis compound chloride as a white to off-white solid.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the successful incorporation of the hydroxyethyl group and the overall structure.

-

FT-IR: To identify the presence of the hydroxyl group.

-

Melting Point: To characterize the final product.

Catalytic Pathways Involving this compound Salts

This compound salts are not only versatile solvents but also precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. The in situ formation of Pd-NHC complexes from this compound salts is a common strategy in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. This compound salt-derived Pd-NHC complexes are highly effective catalysts for this reaction. The generally accepted catalytic cycle is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0)-NHC complex. This is followed by transmetalation with an organoboron species, and the cycle is completed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene. This compound-based ionic liquids can serve as both the solvent and the ligand precursor for the palladium catalyst.

Caption: Catalytic cycle of the Heck reaction.

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by olefin coordination and migratory insertion.[6][7][8] A subsequent β-hydride elimination step releases the substituted alkene product, and the active Pd(0) catalyst is regenerated in the presence of a base.[6][7][8]

Conclusion

The tunable nature of this compound salts provides a powerful platform for innovation in chemical synthesis. By carefully selecting the cationic and anionic components, researchers can design ionic liquids with optimized properties for specific applications, ranging from green reaction media to highly efficient catalyst systems. The ability to functionalize the this compound core further expands their utility, enabling the development of "task-specific" ionic liquids. The continued exploration of the vast chemical space offered by this compound salts promises to yield even more advanced and sustainable solutions for the challenges faced by the chemical and pharmaceutical industries.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Amphoteric Nature of the Imidazole Ring: A Core Technical Guide for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental moiety in a vast array of biological molecules and synthetic pharmaceuticals.[1][2] Its unique electronic structure confers a critical property: amphoterism, the ability to act as both an acid and a base.[1][2][3] This dual chemical reactivity is central to its function in enzyme catalysis, protein structure and function, and the design of novel therapeutics.[4][5][6] This in-depth technical guide provides a comprehensive overview of the amphoteric nature of the imidazole ring, tailored for researchers, scientists, and drug development professionals.

Acid-Base Properties of the Imidazole Ring

The amphoteric character of imidazole stems from the distinct roles of its two nitrogen atoms. The pyrrole-type nitrogen (N-1) bears a hydrogen atom and can act as a proton donor (an acid), while the pyridine-type nitrogen (N-3) possesses a lone pair of electrons and can act as a proton acceptor (a base).[3][7]

The acid-base equilibria of the imidazole ring can be described by two key dissociation constants, pKa1 and pKa2.

-

Protonation (acting as a base): The pyridine-type nitrogen (N-3) can accept a proton to form the imidazolium cation. The pKa for this equilibrium (often denoted as pKaH) is approximately 7.0.[3] This means that at physiological pH (~7.4), the imidazole ring of histidine residues in proteins can exist in both protonated and neutral forms, allowing it to participate in proton transfer reactions.[8]

-

Deprotonation (acting as an acid): The pyrrole-type nitrogen (N-1) can lose a proton to form the imidazolate anion. The pKa for this equilibrium is approximately 14.5, making it a very weak acid, less acidic than carboxylic acids and phenols but slightly more acidic than alcohols.[3][7]

The resonance stabilization of the resulting this compound cation and imidazolate anion contributes to these acid-base properties. The positive charge in the this compound ion is delocalized over both nitrogen atoms, and the negative charge in the imidazolate anion is also shared, enhancing their stability.

Quantitative Data on Imidazole's Acidity and Basicity

The pKa values of the imidazole ring are crucial for understanding its behavior in different chemical and biological environments. These values can be influenced by substituents on the ring and the surrounding microenvironment.

| Species | Equilibrium | pKa | Reference |

| This compound ion | This compound ⇌ Imidazole + H⁺ | ~7.0 | [3] |

| Imidazole | Imidazole ⇌ Imidazolate + H⁺ | ~14.5 | [3][7] |

| 2-Methylimidazole (conjugate acid) | 2-Methylthis compound ⇌ 2-Methylimidazole + H⁺ | 7.75 | [9] |

| 4-Methylimidazole (conjugate acid) | 4-Methylthis compound ⇌ 4-Methylimidazole + H⁺ | 7.9 | [9] |

| Histidine side chain (in proteins) | Varies depending on local environment | 6.0 - 8.0 |

Experimental Protocols for pKa Determination

Accurate determination of the pKa values of imidazole and its derivatives is essential for drug design and mechanistic studies. Several experimental techniques are commonly employed:

1D ¹H NMR Spectroscopy

This method is particularly useful for determining the pKa of the this compound ion.[9] The chemical shifts of the protons on the imidazole ring, especially the C2-H proton, are sensitive to the protonation state of the ring.

Methodology:

-

Sample Preparation: A solution of the imidazole-containing compound is prepared in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent system).

-

pH Titration: The pH of the solution is systematically varied by adding small aliquots of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

NMR Data Acquisition: A 1D ¹H NMR spectrum is acquired at each pH point.

-

Data Analysis: The chemical shift of a specific proton on the imidazole ring is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to determine the pKa values of ionizable compounds, including imidazoles.[10] The retention time of the compound on a reversed-phase column is dependent on its hydrophobicity, which in turn is influenced by its protonation state.

Methodology:

-

Mobile Phase Preparation: A series of mobile phases with different pH values are prepared using appropriate buffer systems. The organic modifier content is kept constant.

-

Chromatographic Analysis: The imidazole-containing compound is injected onto the RP-HPLC column, and its retention time is measured for each mobile phase pH.

-

Data Analysis: The retention factor (k) is calculated from the retention time and the column dead time. A plot of the retention factor versus pH is generated. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10]

The Role of Amphoterism in Biological Systems and Drug Design

The amphoteric nature of the imidazole ring is fundamental to its diverse roles in biological systems, most notably as the side chain of the amino acid histidine. This property is also heavily exploited in drug development.

Enzyme Catalysis: The Catalytic Triad of Serine Proteases

The catalytic triad of serine proteases (e.g., chymotrypsin, trypsin) is a classic example of the imidazole ring's role in enzyme catalysis. The triad typically consists of a serine, a histidine, and an aspartate residue.

Logical Relationship of the Catalytic Triad:

Caption: The catalytic triad of serine proteases.

In this mechanism, the histidine residue acts as a general base, accepting a proton from the serine hydroxyl group. This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the peptide substrate. The aspartate residue helps to orient the histidine and stabilize the resulting positive charge on the this compound ring. Subsequently, the protonated histidine acts as a general acid, donating a proton to the leaving group.

Drug Design and Development

The ability of the imidazole ring to interact with biological targets through hydrogen bonding (as both a donor and an acceptor) and its capacity to be protonated at physiological pH make it a "privileged structure" in medicinal chemistry.[5][6]

Workflow for Imidazole in Drug Design:

Caption: A simplified workflow illustrating the role of the imidazole ring in drug design.

Many successful drugs contain an imidazole moiety, including:

-

Antifungal agents (e.g., clotrimazole, ketoconazole): These drugs inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

-

H₂-receptor antagonists (e.g., cimetidine): Used to treat stomach ulcers by blocking the action of histamine.

-

Antiprotozoal agents (e.g., metronidazole): Effective against various anaerobic bacteria and protozoa.[1]

The amphoteric nature of the imidazole ring allows for fine-tuning of a drug's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. By modifying the substituents on the imidazole ring, medicinal chemists can modulate its pKa to optimize its interaction with the target protein and improve its overall efficacy and safety.

Conclusion

The amphoteric nature of the imidazole ring is a cornerstone of its chemical and biological significance. Its ability to act as both a proton donor and acceptor underpins its critical role in enzymatic reactions, protein structure, and the rational design of a wide range of pharmaceuticals. A thorough understanding of its acid-base properties, quantified by its pKa values, and the experimental methods to determine them, is indispensable for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The continued exploration of the unique characteristics of the imidazole ring promises to unlock new avenues for therapeutic intervention and the development of novel bioactive molecules.

References

- 1. chemijournal.com [chemijournal.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Art of Order: A Technical Guide to the Principles of Imidazolium Salt Crystallization

For Researchers, Scientists, and Drug Development Professionals

Imidazolium salts, a class of organic salts with a positively charged imidazole ring, are of significant interest across various scientific disciplines, including materials science, catalysis, and particularly, pharmaceutical development. Their tunable physicochemical properties, driven by the facile modification of the this compound cation and the choice of the counter-anion, make them versatile building blocks for the design of active pharmaceutical ingredients (APIs) and ionic liquids. The crystalline form of an this compound salt is critical as it dictates key properties such as solubility, stability, bioavailability, and hygroscopicity. This guide provides an in-depth exploration of the fundamental principles governing the crystallization of this compound salts, offering a comprehensive resource for researchers seeking to control and manipulate this critical process.

Core Principles of Crystallization

Crystallization is a thermodynamic process in which a solute precipitates from a solution in the form of a highly ordered solid structure, or crystal. The process is fundamentally governed by two key stages: nucleation and crystal growth.

-

Nucleation: This is the initial step where a small number of molecules or ions in a supersaturated solution arrange themselves into a stable, ordered cluster known as a nucleus. This process can be either primary (spontaneous formation of nuclei in a clear solution) or secondary (induced by the presence of existing crystals). The rate of nucleation is highly dependent on the level of supersaturation, temperature, and the presence of impurities.

-

Crystal Growth: Once a stable nucleus has formed, it serves as a template for the subsequent addition of solute molecules from the supersaturated solution, leading to an increase in the crystal size. This process is influenced by factors such as the rate of mass transfer of the solute to the crystal surface and the rate of integration of the solute into the crystal lattice.

The overall crystallization process can be visualized as a sequence of events, starting from a supersaturated solution and culminating in the formation of macroscopic crystals.

Caption: A simplified workflow of the crystallization process.

Factors Influencing this compound Salt Crystallization

The successful crystallization of this compound salts and the ability to control the resulting crystal form are contingent on a thorough understanding and manipulation of several key experimental parameters.

Solvent Selection

The choice of solvent is paramount in crystallization as it directly influences the solubility of the this compound salt and the degree of supersaturation that can be achieved. The polarity, hydrogen bonding capability, and viscosity of the solvent all play a crucial role. The interaction between the solvent molecules and the this compound salt can affect the nucleation and growth kinetics, and in some cases, solvent molecules can even be incorporated into the crystal lattice, forming solvates. The structural characterizations of some this compound dicarboxylate salt based coordination networks have shown a significant influence of the solvent on the structure and crystallinity of the final compounds[1].

Temperature

Temperature has a profound effect on both the solubility of the this compound salt and the kinetics of nucleation and crystal growth. Generally, solubility increases with temperature. Cooling a saturated solution is a common method to induce supersaturation and initiate crystallization (cooling crystallization). The rate of cooling can significantly impact the crystal size distribution; slow cooling often leads to larger, more well-defined crystals, while rapid cooling can result in a larger number of smaller crystals. In some cases, heating a supercooled glassy state can induce "cold crystallization"[2][3].

Concentration and Supersaturation

Supersaturation is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. The level of supersaturation dictates the rates of both nucleation and crystal growth. A high degree of supersaturation tends to favor rapid nucleation, leading to a large number of small crystals, whereas a lower degree of supersaturation promotes slower crystal growth, often resulting in larger and higher quality crystals.

Impurities

The presence of impurities, even in trace amounts, can have a dramatic impact on the crystallization process. Impurities can inhibit or promote nucleation, alter the crystal growth rate, and even influence the final crystal morphology and polymorphic form[4][5]. They can be incorporated into the crystal lattice, leading to defects, or they can adsorb onto specific crystal faces, hindering their growth and leading to changes in the crystal habit[4]. Therefore, for pharmaceutical applications, controlling impurity levels is critical for ensuring the desired crystal form and purity of the final product.

Molecular Structure of the this compound Salt

The inherent molecular structure of the this compound salt itself is a primary determinant of its crystallization behavior. The nature of the substituents on the this compound ring, the length and branching of alkyl chains, and the choice of the counter-anion all influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn dictate the crystal packing and the resulting crystal lattice[6][7]. For instance, the presence of a hydroxyl group on the N-alkyl chain of this compound ionic liquid crystals can enhance hydrogen bonding interactions and widen the temperature range of the mesophase[8].